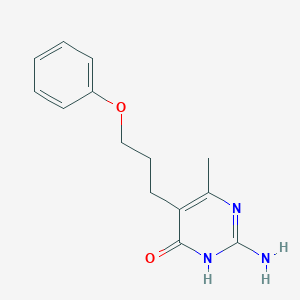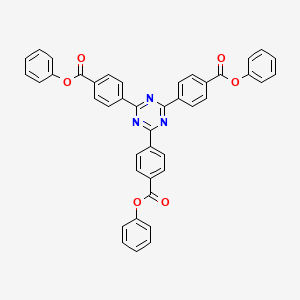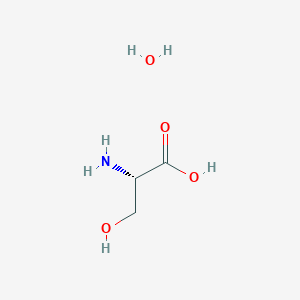
(Cyclopentane-1,1-diyl)dimethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclopentane-1,1-diyl)dimethanethiol is an organic compound characterized by a cyclopentane ring with two methanethiol groups attached to the same carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopentane-1,1-diyl)dimethanethiol typically involves the reaction of cyclopentane derivatives with thiol-containing reagents. One common method is the reaction of cyclopentane-1,1-diyldimethanol with thiol reagents under acidic or basic conditions to replace the hydroxyl groups with thiol groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Cyclopentane-1,1-diyl)dimethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form cyclopentane derivatives with reduced sulfur functionalities.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, replacing other functional groups on the cyclopentane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonyl chlorides under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Cyclopentane derivatives with reduced sulfur functionalities.
Substitution: Cyclopentane derivatives with various substituted groups.
Wissenschaftliche Forschungsanwendungen
(Cyclopentane-1,1-diyl)dimethanethiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (Cyclopentane-1,1-diyl)dimethanethiol involves its interaction with molecular targets through its thiol groups. These groups can form covalent bonds with various biomolecules, including proteins and enzymes, potentially altering their function. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and terminate radical chain reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentane-1,1-diyldimethanol: Similar structure but with hydroxyl groups instead of thiol groups.
Cyclopentane-1,3-diyl derivatives: Compounds with similar cyclopentane rings but different substitution patterns.
Eigenschaften
CAS-Nummer |
56472-18-5 |
|---|---|
Molekularformel |
C7H14S2 |
Molekulargewicht |
162.3 g/mol |
IUPAC-Name |
[1-(sulfanylmethyl)cyclopentyl]methanethiol |
InChI |
InChI=1S/C7H14S2/c8-5-7(6-9)3-1-2-4-7/h8-9H,1-6H2 |
InChI-Schlüssel |
IYMHQXPERHDAIT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)(CS)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


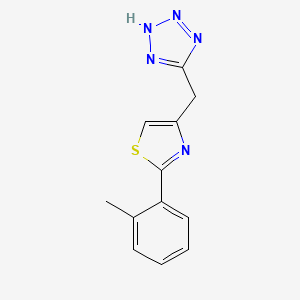

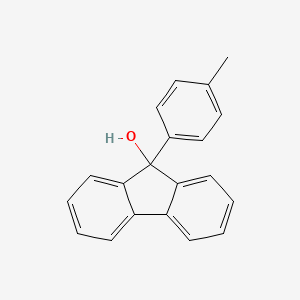
![2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14635043.png)
![1-[4'-(Heptyloxy)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B14635050.png)

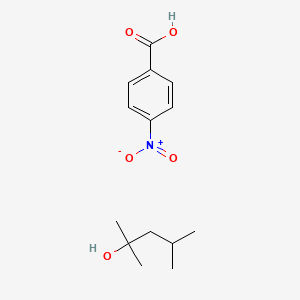
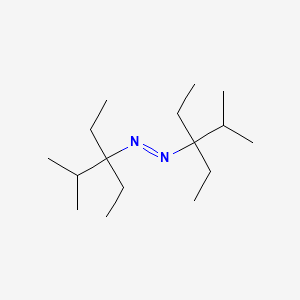

![2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B14635088.png)

